Cas no 1396792-99-6 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide)

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide
- 1396792-99-6
- VU0644100-1
- N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(ethylthio)benzamide
- AKOS024509635
- N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide
- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- F5476-0569
-
- インチ: 1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26)
- InChIKey: DXLJIRHJNPNJEO-UHFFFAOYSA-N
- ほほえんだ: S(CC)C1C=CC=CC=1C(NCC(C1=CN(C)C2C=CC=CC1=2)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 381.18748367g/mol
- どういたいしつりょう: 381.18748367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 62.6Ų
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5476-0569-4mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-10mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-30mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-10μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-1mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-40mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-20mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-25mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-20μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5476-0569-2μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |
1396792-99-6 | 2μmol |
$57.0 | 2023-09-10 |
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamideに関する追加情報
N-2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethyl-2-(Ethylsulfanyl)Benzamide: A Comprehensive Overview
The compound N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide (CAS No. 1396792-99-6) is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which incorporates a benzamide backbone, a dimethylamino group, an indole moiety, and an ethylsulfanyl substituent. These functional groups contribute to its versatile chemical properties and reactivity.
Recent studies have highlighted the significance of benzamide derivatives in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The presence of the dimethylamino group in this compound enhances its basicity, which can be advantageous in designing bioactive molecules with improved solubility and membrane permeability. Additionally, the indole moiety, a heterocyclic structure commonly found in natural products, has been shown to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The ethylsulfanyl group attached to the molecule introduces sulfur-based chemistry into the structure, which can play a crucial role in modulating the compound's electronic properties and reactivity. Sulfur-containing compounds are known for their roles in catalysis, redox reactions, and as bioisosteres in medicinal chemistry. Recent advancements in sulfur chemistry have further expanded the potential applications of such compounds in therapeutic agents.
From a synthetic perspective, the construction of N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide involves a series of multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the indole derivative, followed by functionalization to introduce the dimethylamino and ethylsulfanyl groups. The final step involves amide bond formation to complete the benzamide structure.
Experimental studies have demonstrated that this compound exhibits promising biological activity in vitro. For instance, it has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways. Furthermore, computational modeling studies have provided insights into its binding interactions with target proteins, highlighting key residues responsible for its activity.
In terms of applications, N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide holds potential as a lead compound for drug development programs targeting various diseases. Its structural features make it a candidate for further optimization to enhance potency, selectivity, and pharmacokinetic properties.
Recent research has also explored the use of this compound as a building block for constructing more complex molecular architectures. For example, its indole moiety can serve as a platform for attaching additional functional groups or natural product-inspired fragments. Such strategies are increasingly being employed in modern drug discovery to create molecules with multiple modes of action.
In conclusion, N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-Yl)Ethyl-Ethylsulfanyl-Benzamide (CAS No. 1396792-99-6) represents a valuable addition to the arsenal of bioactive compounds available for research and development. Its unique combination of functional groups positions it as a promising candidate for advancing our understanding of molecular mechanisms and developing innovative therapeutic solutions.
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